molecular formula C11H10O4 B2432735 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid CAS No. 65152-37-6

4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B2432735
CAS No.: 65152-37-6
M. Wt: 206.197
InChI Key: TZBQCGQSQBDNCY-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid can be achieved through several methods. One common approach involves the condensation of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. Its structure allows it to bind to active sites, altering the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetic acid
  • 4-Methoxyphenylacetic acid
  • 3-Methoxybenzoic acid

Uniqueness

4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid is unique due to its specific structural features, such as the combination of a methoxy-substituted phenyl ring and a butenoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from similar compounds.

Properties

IUPAC Name

(E)-4-(3-methoxyphenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-7H,1H3,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQCGQSQBDNCY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65152-37-6
Record name (3-METHOXYSTYRYL)GLYOXYLIC ACID
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